molecular formula C10H14BNO4 B6327014 5-(N,N-Dimethylaminocarbonyl)-2-methoxyphenylboronic acid CAS No. 945770-78-5

5-(N,N-Dimethylaminocarbonyl)-2-methoxyphenylboronic acid

Cat. No. B6327014
CAS RN: 945770-78-5
M. Wt: 223.04 g/mol
InChI Key: CXYGMWYIHNOUME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature. For instance, N,N-dimethylenamino ketones have been used as synthons for various heterocycles . Another study describes the direct N-acylation of less nucleophilic heterocycles and amides with carboxylic acids promoted by the 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (Boc2O) system .


Molecular Structure Analysis

The molecular structure of similar compounds such as 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid and 2-(N,N-dimethylaminomethyl)phenylboronic acid have been reported. These compounds have a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylaminocarbonyl group .


Chemical Reactions Analysis

N,N-dimethyl enaminones have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . Another study reports the direct N-acylation of less nucleophilic heterocycles and amides with carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds such as 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid and 3-(N,N-Dimethylamino)phenylboronic acid have been reported. These properties include molecular weight, hydrogen bond donor count, and other computed properties .

Safety and Hazards

Safety data sheets for related compounds such as Phenylboronic acid and (N,N-Dimethylaminomethyl)phenylboronic acid provide information on hazards, safety precautions, and first-aid measures. These compounds can cause skin and eye irritation and may cause respiratory irritation .

Future Directions

The future directions for research on these types of compounds could involve further exploration of their synthesis methods, as well as their potential applications in various fields. For instance, the direct N-acylation method described in one study shows promise for wide applications in both academic and industrial laboratories due to its practicality, operational simplicity, and scalability.

properties

IUPAC Name

[5-(dimethylcarbamoyl)-2-methoxyphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4/c1-12(2)10(13)7-4-5-9(16-3)8(6-7)11(14)15/h4-6,14-15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYGMWYIHNOUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)N(C)C)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(N,N-dimethylaminocarbonyl)-2-methoxyphenylboronic acid

Synthesis routes and methods I

Procedure details

The crude 2-methoxy-5-carboxyphenylboronic acid (370 mg) is dissolved in N,N-dimethylformamide (10 ml), and thereto are added 2.0M-dimethylamine/tetrahydrofuran solution (1.9 ml), 1-hydroxybenzotriazole dihydrate (725 mg), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (579 mg). The mixture is stirred at room temperature for 3 hours, and thereto is added a saturated aqueous sodium bicarbonate solution, and the mixture is extracted with ethyl acetate twice. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography (chloroform:methanol=19:1) to give 2-methoxy-5-dimethylcarbamoylphenylboronic acid (210 mg). MS (m/z): 224 [M+H]+
Quantity
370 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
dimethylamine tetrahydrofuran
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
725 mg
Type
reactant
Reaction Step Two
Quantity
579 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 700 mg (3.57 mmol) 3-borono-4-methoxybenzoic acid in 23 ml DMF, 3.6 ml (7.14 mmol) dimethylamine, 1.5 g (3.93 mmol) HATU and 1.57 ml (14.29 mmol) NMM were added and stirred at RT for 2 hours. The reaction mixture was extracted with EtOAc and water. The organic phase was dried over Na2SO4, filtered and evaporated. The residue was purified by preparative HPLC (Prep. HPLC method 1, gradient: 15-30% in 16 minutes). The fractions containing product were combined and extracted twice with EtOAc. The combined organic phases were dried over Na2SO4, filtered and evaporated to afford 361 mg (1.619 mmol, 45.3% yield) of the title compound as a colorless solid. LCMS: (M+H)=224; tR=0.54 min (LC-MS 4). 1H-NMR (d6-DMSO, 400 MHz) δ ppm 7.56 (m, 1H) 7.44 (dd, 1H) 6.99 (d, 1H) 3.81 (s, 3H) 2.93 (s, 6H).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.57 mL
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Yield
45.3%

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